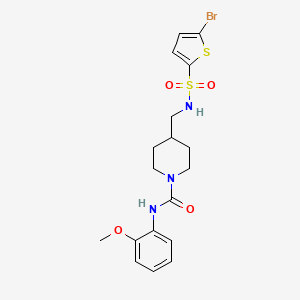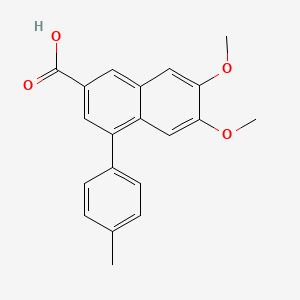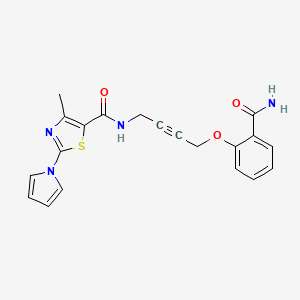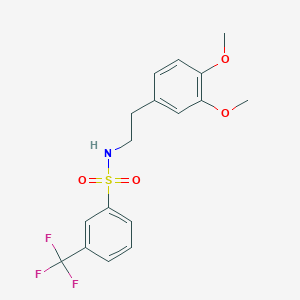
4-((5-bromothiophene-2-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of structurally complex molecules like "4-((5-bromothiophene-2-sulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" often involves multi-step chemical reactions, nucleophilic substitutions, and the employment of protecting groups to achieve the desired compound with high purity and yield. For instance, the feasibility of nucleophilic displacement in related compounds has been demonstrated, showing a path toward synthesizing specific radiolabeled compounds for receptor studies in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Scientific Research Applications
Structure-Activity Relationships
Research into hypoglycemic benzoic acid derivatives, such as repaglinide and its analogs, has revealed insights into structure-activity relationships, emphasizing the importance of specific substituents for enhancing hypoglycemic activity. These findings contribute to understanding how structural modifications can impact the pharmacological properties of similar compounds (Grell et al., 1998).
Antimicrobial and Antitumor Applications
Studies on derivatives of sulfonamido and carboxamido compounds have explored their potential in antimicrobial and antitumor applications, despite some showing no antitumor activity in specific leukemia lines. This research broadens the scope of potential therapeutic uses for compounds with similar sulfonamido structures (Catsoulacos & Camoutsis, 1980).
Receptor Antagonism
Compounds structurally related to the one have been evaluated for their antagonist activity on serotonin receptors, highlighting the potential for these molecules to contribute to the development of treatments targeting neuropsychiatric disorders (Yoon et al., 2008).
Radiotracer Development
In the field of positron emission tomography (PET), derivatives have been synthesized for potential use as radiotracers, emphasizing the relevance of such compounds in neuroimaging and the study of brain disorders. This application underscores the versatility of these molecules in both therapeutic and diagnostic domains (Katoch-Rouse & Horti, 2003).
Molecular Modeling and Drug Design
The investigation into carboxamide and sulfonamide derivatives for their activity on serotonin and dopamine receptors through molecular modeling studies provides valuable insights for drug design, particularly in identifying compounds with high affinity and selectivity for targeted receptors (Kowalski et al., 2017).
properties
IUPAC Name |
4-[[(5-bromothiophen-2-yl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O4S2/c1-26-15-5-3-2-4-14(15)21-18(23)22-10-8-13(9-11-22)12-20-28(24,25)17-7-6-16(19)27-17/h2-7,13,20H,8-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLWTWGXCMYCLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethoxyphenyl)amino]-2-oxoethyl 4-aminobenzoate](/img/structure/B2482346.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2482347.png)
![N-[(2E)-1-(Octyloxy)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2482349.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2482354.png)
![2-[(6-Methyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2482355.png)






![6-Methoxybenzo[C]isoxazol-3(1H)-one](/img/structure/B2482366.png)
![2-[(1H-indol-3-yl)methyl]-5-{[1-(morpholin-4-yl)-1-oxobutan-2-yl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2482368.png)
![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)